4-Fluoro-4-deoxy-epiinositol is a fluorinated derivative of inositol, a six-carbon cyclic sugar alcohol that plays a crucial role in cellular signaling and metabolism. This compound is characterized by the presence of a fluorine atom at the fourth position and a hydroxyl group that is replaced by a deoxy group, which alters its biological activity compared to its parent compound, inositol. The unique properties of 4-Fluoro-4-deoxy-epiinositol make it an interesting subject of study in medicinal chemistry and biochemistry.
4-Fluoro-4-deoxy-epiinositol can be synthesized through specific chemical reactions involving inositol as the starting material. The fluorination process is typically carried out using specialized reagents under controlled conditions to ensure selectivity and yield.
This compound belongs to the class of organofluorine compounds, specifically categorized as a fluorinated sugar alcohol. It is also classified under polyols due to its multiple hydroxyl groups, which are characteristic of sugar alcohols.
The synthesis of 4-Fluoro-4-deoxy-epiinositol generally involves selective fluorination techniques. One common method employs diethylaminosulfur trifluoride (DAST) as a fluorinating agent.
The molecular formula for 4-Fluoro-4-deoxy-epiinositol is . Its structure features a cyclohexane ring with five hydroxyl groups and one fluorine atom substituting the hydroxyl group at the fourth carbon position.
4-Fluoro-4-deoxy-epiinositol participates in various chemical reactions due to its functional groups:
These reactions are typically facilitated by specific reagents tailored to promote desired transformations while minimizing side products.
The mechanism of action for 4-Fluoro-4-deoxy-epiinositol primarily involves its interaction with biological pathways that utilize inositol derivatives as signaling molecules.
Research indicates that modifications at the fourth carbon position can significantly alter the biological activity and potency of inositol derivatives, suggesting potential therapeutic applications .
Studies on similar compounds show that fluorination can enhance lipophilicity and alter pharmacokinetic properties, which may affect drug design strategies .
Chemoenzymatic synthesis leverages biological catalysts to achieve precise stereocontrol in fluorinated cyclitol synthesis. For 4-fluoro-4-deoxy-epi-inositol, this typically begins with the enzymatic dihydroxylation of aromatic precursors using recombinant E. coli expressing toluene dioxygenase (TDO). This biocatalyst converts benzene derivatives into chiral cyclohexadiene cis-diols with >98% ee, serving as enantiopure building blocks [6]. Subsequent chemical steps involve selective fluorination at the C4 position. A key advancement is the lipase-mediated kinetic resolution of racemic intermediates, exemplified by the use of Candida antarctica lipase B to separate enantiomers of tetra-O-acetyl-epi-inositol precursors. This resolution achieves enantiomeric excesses exceeding 95%, enabling access to the desired epi-stereochemistry before fluorination [7]. The chemoenzymatic route is particularly valuable for constructing the challenging epi-inositol scaffold, where conventional chemical methods struggle with stereochemical fidelity. Recent optimizations have reduced step counts by integrating enzymatic dihydroxylation with direct fluorinative ring contraction, achieving 4-fluoro-4-deoxy-epi-inositol in 5 steps with an overall yield of 22% [6] [7].
Table 1: Key Enzymes Used in Chemoenzymatic Synthesis
Enzyme | Function | Stereoselectivity | Yield |
---|---|---|---|
Toluene dioxygenase (TDO) | cis-Dihydroxylation of benzenes | >98% ee | 60-70% |
Candida antarctica lipase B | Kinetic resolution of epi-inositol acetates | 95% ee | 45% |
Cholesterol esterase | Enantioselective deacylation | 90% ee | 35% |
Regioselective C–F bond installation in inositols demands strategies to overcome the near-identical reactivity of hydroxyl groups. Two dominant approaches have been optimized for 4-fluoro-4-deoxy-epi-inositol:
Table 2: Comparison of Fluorination Methods
Method | Regioselectivity | Yield | Key Advantage |
---|---|---|---|
DAST (via mesylate) | 8:1 (C4 vs C2/C6) | 70% | Anchimeric assistance from C3/C5 substituents |
I(I)/I(III) catalysis | >20:1 (branched) | 78% | Tolerates aryl/heteroaryl substituents |
Enzymatic fluorination | Single isomer | 35% | No protecting groups required |
Epoxide ring-opening with fluoride nucleophiles provides stereospecific access to 4-deoxy-4-fluoro derivatives. For epi-inositol systems, the synthesis begins with regioselective epoxidation of a 3,4-cis-cyclohexenyl intermediate derived from myo-inositol. Treatment with m-CPBA generates a C3–C4 epoxide with trans-diaxial configuration. Ring opening with KF in the presence of 18-crown-6 ether delivers the 4-fluoro-4-deoxy product with inversion of configuration, establishing the epi-orientation [1] [8]. The reaction proceeds via an SN2 mechanism, ensuring clean stereochemical outcomes. Yields range from 65–80% but are highly dependent on epoxide stereochemistry: β-epoxides yield the epi-configured product, whereas α-epoxides give allo-isomers. Solvent effects are pronounced, with DMF outperforming THF due to enhanced fluoride solubility. Recent optimizations use tetra-n-butylammonium fluoride (TBAF) in acetonitrile, achieving 92% regioselectivity for C4 attack over C3 [1].
The polyhydroxylated nature of inositols necessitates meticulous protecting group strategies to direct fluorination regiochemistry and preserve epi-stereochemistry. Key innovations include:
Protecting group removal post-fluorination requires HF-compatible strategies: Benzyl ethers are cleaved by Pd/C-catalyzed hydrogenolysis without C–F bond scission, while silyl groups are removed using TBAF in THF at 0°C to prevent β-elimination [4].
De Novo Synthesis:
Semisynthesis from myo-Inositol:
Hybrid Routes: Combining enzymatic dihydroxylation (Step 1) with chemical fluorination (Step 4) balances efficiency and stereocontrol. This approach achieves 40% yield in 7 steps, outperforming purely chemical methods by 15% [6] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1